molecular formula C15H18N2O2 B11859636 Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11859636
M. Wt: 258.32 g/mol
InChI Key: ZXMLRBAAFHASAE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and methylamino groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

Ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula : C13H16N2O2
Molecular Weight : 232.28 g/mol
Key Functional Groups : Ethyl group at position 6, methylamino group at position 4, and carboxylate group at position 3.

The unique arrangement of these functional groups contributes to the compound's biological activity, including its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, disrupting their normal function. For instance, studies have shown that quinoline derivatives can inhibit phosphodiesterases, which are crucial in various signaling pathways .
  • Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties. Research indicates that compounds in this class can target bacterial cell walls or interfere with nucleic acid synthesis .
  • Anticancer Properties : Quinoline derivatives have been evaluated for their ability to induce apoptosis in cancer cells. This compound may influence cell cycle regulation and promote cell death through various pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Activity Type Observed Effects Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains like Candida albicans
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits phosphodiesterase activity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antibacterial effects of various quinoline derivatives, including this compound. The compound demonstrated significant inhibitory concentrations (IC50 values) against multiple bacterial strains, suggesting its potential as an effective antimicrobial agent .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway through which the compound exerts its anticancer effects.
  • Pharmacological Characterization : Further pharmacological studies highlighted the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. This suggests a multifaceted role in therapeutic applications beyond mere antimicrobial action .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 6-ethyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-10-6-7-13-11(8-10)14(16-3)12(9-17-13)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

ZXMLRBAAFHASAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC

Origin of Product

United States

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